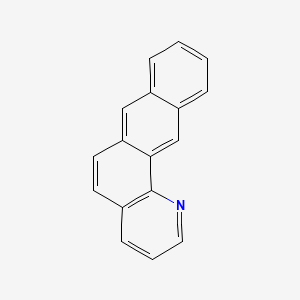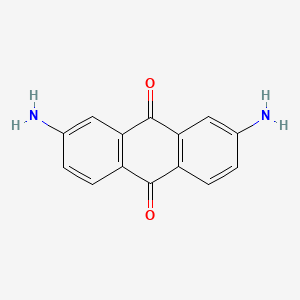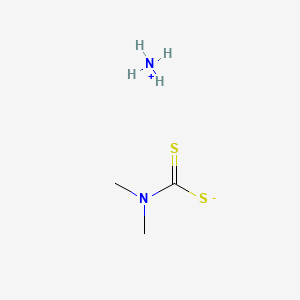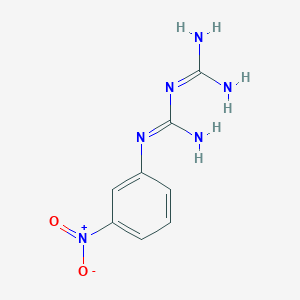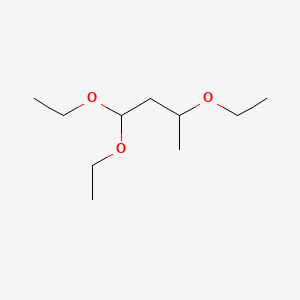
6,7-Diethyl-1,1,4,4-tetramethyltetraline
Overview
Description
6,7-Diethyl-1,1,4,4-tetramethyltetraline is a chemical compound with the molecular formula C18H28 . It is also known by its IUPAC name 6,7-Diethyl-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene .
Molecular Structure Analysis
The molecular structure of 6,7-Diethyl-1,1,4,4-tetramethyltetraline consists of a tetralin (tetrahydronaphthalene) core, which is a fused ring structure made up of a cyclohexane ring and a benzene ring . This core is substituted with ethyl groups at the 6 and 7 positions and methyl groups at the 1 and 4 positions .Physical And Chemical Properties Analysis
The average mass of 6,7-Diethyl-1,1,4,4-tetramethyltetraline is 244.415 Da . The predicted density is 0.876±0.06 g/cm3 , and the predicted boiling point is 299.4±35.0 °C .Scientific Research Applications
Chiral Ligands and Catalysts
Research has explored the synthesis of ligands derived from structures similar to 6,7-Diethyl-1,1,4,4-tetramethyltetraline, particularly in the context of chirality. For example, Zhu et al. (2005) studied a series of 1,2,3,4-tetrahydro-beta-carboline ligands, structurally akin to tetramethyltetraline, used as chiral catalysts in the addition of diethylzinc to benzaldehyde. This work highlights the significance of such structures in enantioselective catalysis (Zhu, Jiang, Saebo, & Pittman, 2005).
Synthesis of Chiral Compounds
Shan et al. (2010) focused on synthesizing C2-Chiral 1,1,4,4-tetrasubstituted butanetetraols, a process involving alkylation or arylation of diethyl tartrates. This synthesis is relevant as it demonstrates the broader utility of tetrasubstituted compounds in creating chiral molecules (Shan, Hu, Zhou, Peng, & Li, 2010).
Structural and Conformational Studies
Dozen and Hatta (1975) synthesized 2,3,6,7-Tetramethylnaphthalene, closely related to 6,7-Diethyl-1,1,4,4-tetramethyltetraline, from 2,3-dimethylsuccinic anhydride and o-xylene. Their research provided insights into the configurations of intermediates and highlighted the structural diversity possible with tetramethyltetralines (Dozen & Hatta, 1975).
Applications in Organic Chemistry
Osswald et al. (2007) synthesized perylene bisimide atropisomers, demonstrating the versatility of tetramethyltetraline derivatives in the field of organic synthesis. Their research provided valuable data on the optical and chiroptical properties of these compounds (Osswald, Reichert, Bringmann, & Würthner, 2007).
properties
IUPAC Name |
6,7-diethyl-1,1,4,4-tetramethyl-2,3-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28/c1-7-13-11-15-16(12-14(13)8-2)18(5,6)10-9-17(15,3)4/h11-12H,7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGWNQXAIAWRRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1CC)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346812 | |
| Record name | 6,7-DIETHYL-1,1,4,4-TETRAMETHYLTETRALINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55741-10-1 | |
| Record name | 6,7-DIETHYL-1,1,4,4-TETRAMETHYLTETRALINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



